molecular formula C5H4Br2N2O B2469018 3-Amino-4,6-dibromopyridin-2-ol CAS No. 2256060-10-1

3-Amino-4,6-dibromopyridin-2-ol

Cat. No. B2469018
CAS RN: 2256060-10-1
M. Wt: 267.908
InChI Key: KEEYNLMXNPALRK-UHFFFAOYSA-N
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Description

3-Amino-4,6-dibromopyridin-2-ol is a chemical compound with the CAS Number: 2256060-10-1 . It has a molecular weight of 267.91 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-4,6-dibromopyridin-2-ol . The InChI code for this compound is 1S/C5H4Br2N2O/c6-2-1-3 (7)9-5 (10)4 (2)8/h1H,8H2, (H,9,10) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 267.91 .

Scientific Research Applications

Synthesis of Bioactive Compounds

3-Amino-4,6-dibromopyridin-2-ol is a structural core in the synthesis of bioactive compounds. It is a key precursor in producing 2-aminopyridines, which are significant in medicinal chemistry and organic materials. Due to limited methods for synthesizing 6-substituted 2-aminopyridines, new protocols using 3-Amino-4,6-dibromopyridin-2-ol have been developed, enhancing the efficiency and yield of these bioactive compounds (Bolliger, Oberholzer, & Frech, 2011).

Amination Reactions

This compound is crucial in selective amination reactions. For instance, the amination of polyhalopyridines catalyzed by palladium-Xantphos complex predominantly yields high-purity aminated pyridines. This demonstrates its role in producing aminated derivatives, essential in various chemical syntheses (Ji, Li, & Bunnelle, 2003).

Photochemical Applications

In the realm of photochemistry, 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, closely related to 3-Amino-4,6-dibromopyridin-2-ol, have been investigated as photosensitizers in photopolymerization processes. These derivatives demonstrate effective initiation of photopolymerization under both UV-A and visible light, underscoring their utility in advanced 3D printing technologies (Fiedor et al., 2020).

Catalysis and Cross-Coupling Reactions

3-Amino-4,6-dibromopyridin-2-ol is instrumental in catalysis, particularly in Suzuki cross-coupling reactions. It facilitates the regioselective formation of carbon-substituted pyridines, a challenging task in organic synthesis (Sicre, Alonso-Gómez, & Cid, 2006).

Fluorescent Sensing

The compound is also a part of fluorescent sensors for metal ion detection. For example, 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, a derivative, has been used in "OFF-ON type" fluorescent sensors for aluminum ion detection, with potential applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Antiangiogenic Activities

Derivatives of 3-Amino-4,6-dibromopyridin-2-ol exhibit significant antiangiogenic and antitumor activities. Compounds like 6-amido-2,4,5-trimethylpyridin-3-ols have shown promising results in inhibiting angiogenesis-related pathologies, indicating the compound's potential in developing new cancer treatments (Lee et al., 2014).

properties

IUPAC Name

3-amino-4,6-dibromo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c6-2-1-3(7)9-5(10)4(2)8/h1H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEYNLMXNPALRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,6-dibromopyridin-2-ol

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